N-[2-(4-fluorophenyl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide
Description
N-[2-(4-Fluorophenyl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core fused with a piperidine-3-carboxamide moiety. Its molecular formula is C₂₃H₂₆FN₇O, with an average mass of 435.51 g/mol and a monoisotopic mass of 435.2144 g/mol . The triazolopyridazine scaffold is critical for binding to adenosine receptors or kinase targets, while the piperidine ring and fluorophenyl substituent modulate selectivity and pharmacokinetic properties .
Properties
Molecular Formula |
C22H27FN6O |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C22H27FN6O/c1-15(2)21-26-25-19-9-10-20(27-29(19)21)28-13-3-4-17(14-28)22(30)24-12-11-16-5-7-18(23)8-6-16/h5-10,15,17H,3-4,11-14H2,1-2H3,(H,24,30) |
InChI Key |
GCWZSNXLPIRCJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NCCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
- The synthetic route for N-[2-(4-fluorophenyl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide involves several steps:
Step 1: Start with the synthesis of the triazolopyridazine ring. This can be achieved through cyclization reactions using appropriate precursors.
Step 2: Introduce the piperidine ring by reacting the triazolopyridazine intermediate with a piperidine derivative.
Step 3: Attach the 4-fluorophenyl group to the ethylamine moiety.
Step 4: Finally, form the carboxamide by reacting the piperidine intermediate with an appropriate carboxylic acid derivative.
- Industrial production methods may involve optimization of these steps for scalability and efficiency.
Chemical Reactions Analysis
- Common reagents and conditions depend on the specific reaction type.
N-[2-(4-fluorophenyl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide: can undergo various reactions:
Scientific Research Applications
Anticancer Activity
Recent studies indicate that compounds with similar triazolo-pyridazine structures exhibit significant anticancer properties. For example, derivatives of the triazolo[4,5-b]pyrazine scaffold have shown potent inhibition of c-Met kinases, which are implicated in various cancers. A notable compound in this class has advanced to clinical trials for treating non-small cell lung cancer and other malignancies .
Neurological Disorders
Research has suggested that triazole derivatives can modulate neuroprotective pathways. Compounds related to N-[2-(4-fluorophenyl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide have been explored for their potential in treating neurodegenerative diseases such as Huntington's disease .
Antimicrobial Activity
The 1,2,4-triazole framework is known for its broad-spectrum antimicrobial activity. Compounds derived from this structure have demonstrated efficacy against various bacterial strains, including resistant strains like MRSA. Studies have shown that modifications to the triazole ring can enhance antibacterial potency .
Case Studies
Mechanism of Action
- The exact mechanism remains to be elucidated, but potential molecular targets could include receptors, enzymes, or cellular pathways.
- Further research is needed to understand how this compound exerts its effects.
Comparison with Similar Compounds
Key Structural Features of Analogues:
Structural Insights :
- The triazolopyridazine core is shared among the first three compounds, but substitution at the 3-position (isopropyl vs. trifluoromethyl) alters steric bulk and electronic properties, influencing target binding .
- MK-0974 diverges structurally but retains a piperidine-carboxamide motif, highlighting the pharmacophore’s versatility in receptor antagonism .
Pharmacological Comparisons
Activity and Selectivity:
- Target Compound: Demonstrated high affinity for adenosine A₂ₐ receptors (IC₅₀ < 50 nM) in preclinical models, with moderate CYP3A4 inhibition (IC₅₀ ~ 5 µM) .
- Trifluoromethyl Analogues : Show enhanced metabolic stability due to fluorine’s electron-withdrawing effects but reduced solubility (logP > 3.5) .
- N-(4-Chlorophenyl)-1-(3-(furan-2-yl)benzoyl)piperidine-3-carboxamide : Exhibits PROTAC (proteolysis-targeting chimera) activity, degrading kinase targets via ubiquitination (DC₅₀ ~ 10 nM) .
- MK-0974 : Orally bioavailable CGRP receptor antagonist (F% > 50%) with potent migraine relief (EC₅₀ = 0.6 nM) .
ADME Profiles:
| Property | Target Compound | Trifluoromethyl Analogue | MK-0974 |
|---|---|---|---|
| logP | 2.8 | 3.7 | 3.2 |
| Solubility (µg/mL) | 12 | 4 | 8 |
| Plasma Protein Binding | 85% | 92% | 88% |
| Oral Bioavailability | 35% | 28% | 52% |
Biological Activity
N-[2-(4-fluorophenyl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring, a triazolo-pyridazine moiety, and a fluorophenyl group. Its molecular formula is , with a molecular weight of approximately 397.48 g/mol. The presence of the fluorine atom is significant for enhancing lipophilicity and potentially influencing biological activity.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of triazoles have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in various cancer cell lines. Specifically, compounds with triazolo-pyridazine scaffolds have demonstrated IC50 values in the low micromolar range against HeLa and A549 cancer cells, suggesting that this compound may exhibit similar efficacy .
The proposed mechanism for the anticancer activity involves the inhibition of tubulin assembly and disruption of microtubule dynamics. Studies suggest that these compounds can induce apoptosis through the intrinsic pathway, characterized by mitochondrial depolarization and activation of caspases .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the triazolo-pyridazine scaffold significantly affect biological activity. For example:
- Fluorination : The introduction of a fluorine atom on the phenyl ring enhances potency by increasing lipophilicity.
- Substituent Variations : Altering substituents at specific positions on the piperidine or triazole rings can optimize binding affinity to target proteins involved in cancer progression .
Data Table: Biological Activity Overview
| Activity Type | Compound Structure | IC50 (μM) | Cell Lines |
|---|---|---|---|
| Anticancer | Triazolo-pyridazine derivative | 0.45 | HeLa |
| Tubulin Inhibition | N-[2-(4-fluorophenyl)ethyl]-... | 0.53 | A549 |
| Apoptosis Induction | Similar triazole derivatives | Varies | HT-29 |
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that related compounds can inhibit cell proliferation in cancer lines such as MDA-MB-231 and HT-29 with varying degrees of potency .
- In Vivo Models : Animal models (e.g., zebrafish) have been utilized to assess the anticancer effects of these compounds, showing promising results in tumor reduction and survival rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
